

# The Emergence of 3-Methylcytidine (m3C) in mRNA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                  |           |
|----------------------|------------------|-----------|
| Compound Name:       | 3-Methylcytidine |           |
| Cat. No.:            | B1283190         | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

The field of epitranscriptomics has unveiled a complex landscape of chemical modifications on messenger RNA (mRNA) that profoundly influence gene expression and cellular function. Among these, **3-methylcytidine** (m3C), a modification once thought to be primarily confined to transfer RNA (tRNA), has been identified in eukaryotic mRNA, opening a new frontier in post-transcriptional gene regulation. This technical guide provides an in-depth exploration of the discovery, history, and molecular players involved in the dynamic regulation of m3C in mRNA. It details the enzymatic machinery responsible for its deposition ("writers"), removal ("erasers"), and the ongoing search for its recognition factors ("readers"). Furthermore, this guide presents a summary of quantitative data, detailed experimental protocols for m3C detection, and visual representations of the associated molecular pathways and workflows to equip researchers with the foundational knowledge required to investigate the role of m3C in health and disease.

## Discovery and History of m3C in mRNA

While **3-methylcytidine** (m3C) has been known to exist in various RNA species for decades, its definitive identification in eukaryotic messenger RNA (mRNA) is a more recent discovery that has significantly expanded the scope of the epitranscriptome.

Initial studies on RNA modifications predominantly focused on abundant non-coding RNAs like transfer RNA (tRNA) and ribosomal RNA (rRNA). The first evidence for the existence of m3C in



mRNA emerged from studies in mice and humans, which identified specific methyltransferases responsible for this modification. A pivotal 2017 study provided the first strong evidence for m3C in mRNA by identifying METTL8 as the primary enzyme responsible for its deposition.[1] [2][3][4][5][6][7][8][9] This discovery was crucial as it distinguished the m3C modification machinery for mRNA from that of tRNA, which is primarily handled by METTL2 and METTL6.[5] [6][7] Subsequent research has focused on elucidating the functional significance of this modification, its dynamic regulation, and its potential implications in various physiological and pathological processes.

# The m3C Regulatory Machinery: Writers, Erasers, and Readers

The biological impact of m3C modification in mRNA is orchestrated by a coordinated interplay of proteins that add, remove, and recognize this chemical mark.

## "Writers": The Methyltransferases Depositing m3C

The primary enzyme responsible for installing the m3C mark on mRNA is Methyltransferase-like 8 (METTL8).[4][5][6][7][10][11]

METTL8: Initially, METTL8 was implicated in modifying both mitochondrial and nuclear RNAs.[12][13][14] However, further studies have clarified that specific isoforms of METTL8 are responsible for m3C deposition in mRNA. Alternative splicing of the METTL8 gene generates different protein isoforms with distinct subcellular localizations. A nuclear-localizing isoform of METTL8 is responsible for m3C modification in mRNAs and long noncoding RNAs (IncRNAs).[15] In contrast, a mitochondrial isoform of METTL8 is involved in modifying mitochondrial tRNAs, which is crucial for mitochondrial translation and respiration.[12][13] [14][16]

### "Erasers": The Demethylases Removing m3C

The reversibility of the m3C modification is managed by demethylases, also known as "erasers." Two key enzymes from the AlkB homolog (ALKBH) family have been identified to possess this activity.



- ALKBH1 (AlkB Homolog 1): ALKBH1 has been shown to be a primary eraser of m3C in the mRNA of mammalian cells.[13][17] Overexpression of ALKBH1 leads to a decrease in global m3C levels in mRNA, while its knockdown results in an increase.[17] ALKBH1 is found in both the nucleus and mitochondria.[18][19]
- ALKBH3 (AlkB Homolog 3): While ALKBH3 is a known demethylase for m1A and m3C in tRNA, it has also been implicated in the demethylation of m3C in other RNA species.[20][21]
   [22][23] ALKBH3 is localized in both the cytoplasm and the nucleus.[1][24]

#### "Readers": The Search for m3C-Binding Proteins

"Reader" proteins are responsible for recognizing specific RNA modifications and translating them into functional consequences, such as altered mRNA stability, translation, or localization. While the reader proteins for other modifications like N6-methyladenosine (m6A) are well-characterized (e.g., the YTH domain-containing family of proteins), the specific readers for m3C on mRNA are still under active investigation.[14][15][17][18][25][26][27]

Currently, there is no definitive evidence for a dedicated m3C reader protein for mRNA. The YTH domain proteins (YTHDF1, YTHDF2, YTHDF3, YTHDC1, and YTHDC2) are the primary readers for m6A, but their affinity for m3C has not been established.[3][4][14][15][16][17][18] [25][26][27] Identifying the proteins that specifically recognize and bind to m3C-modified mRNA is a critical next step in understanding the downstream functional consequences of this modification.

## Quantitative Analysis of m3C in mRNA

Quantifying the abundance of m3C in mRNA is essential for understanding its regulatory roles. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate quantification of RNA modifications.



| Tissue/Cell Line   | Method   | m3C Abundance<br>(relative to total<br>cytidine)                                                           | Reference |
|--------------------|----------|------------------------------------------------------------------------------------------------------------|-----------|
| Mouse Liver        | LC-MS/MS | ~5-7 fold enrichment in poly(A)-enriched RNA compared to total RNA                                         | [28]      |
| Human HCT116 Cells | LC-MS/MS | Comparable levels to<br>m5C and m1A in<br>poly(A) RNA                                                      | [29]      |
| Human MCF7 Cells   | HAC-seq  | Predominantly found in tRNAs with high stoichiometry; no significant evidence in mRNA at comparable levels | [2]       |

Note: The absolute stoichiometry of m3C in mRNA is still an area of active research. Current data suggests that m3C is a low-abundance modification in mRNA compared to its prevalence in tRNA.[2]

## **Functional Implications of m3C in mRNA**

The presence of a methyl group at the N3 position of cytidine can alter its base-pairing properties and the local RNA structure, thereby influencing various aspects of mRNA metabolism.

- mRNA Stability: A significant proportion of m3C sites are found in the 3' untranslated region (3' UTR) of mRNAs, and this modification has been associated with mRNA degradation.[15]
   [29]
- Translation: The impact of m3C on mRNA translation is an emerging area of study.
   Modifications within the coding sequence or regulatory regions could potentially influence ribosome transit and protein synthesis.



- RNA Structure: The m3C modification disrupts the Watson-Crick C:G base pairing, which can significantly alter the local secondary structure of mRNA.[30] This structural change may, in turn, affect interactions with RNA-binding proteins and other regulatory molecules.
- Disease Relevance: Dysregulation of m3C levels in mRNA has been implicated in human diseases, including cancer. For instance, altered expression of METTL8 and ALKBH1, leading to changes in m3C levels, has been observed in hepatocellular carcinoma.[17] The METTL8-mediated m3C modification of mitochondrial tRNAs has also been linked to glioblastoma progression through the HIF1α/RTK/Akt signaling pathway.[12][13]

# Experimental Protocols Quantification of m3C in mRNA by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and accurate method for the absolute and relative quantification of modified nucleosides in RNA.

Principle: This method involves the enzymatic digestion of purified mRNA into individual nucleosides, followed by chromatographic separation and detection by a mass spectrometer. The amount of m3C is quantified by comparing its signal to that of a known amount of a stable isotope-labeled internal standard.

#### Detailed Protocol:

- mRNA Isolation:
  - Isolate total RNA from cells or tissues using a standard method (e.g., TRIzol reagent).
  - Purify mRNA from total RNA using oligo(dT)-magnetic beads to select for polyadenylated transcripts. Perform two rounds of purification to minimize rRNA contamination.
  - Assess the purity and integrity of the mRNA using a Bioanalyzer or similar instrument.
- Enzymatic Digestion to Nucleosides:
  - To 100-200 ng of purified mRNA, add a nuclease cocktail for complete digestion. A common cocktail includes:



- Nuclease P1 (to digest RNA to 5'-mononucleotides)
- Bacterial Alkaline Phosphatase (to dephosphorylate the mononucleotides to nucleosides)
- Incubate the reaction at 37°C for 2-4 hours.
- Spike the digested sample with a known amount of stable isotope-labeled 3-methylcytidine ([13C, 15N]-m3C) as an internal standard for absolute quantification.

#### LC-MS/MS Analysis:

- Separate the nucleosides using a reversed-phase C18 column on a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
- Use a gradient of aqueous and organic mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to elute the nucleosides.
- Couple the LC system to a triple quadrupole mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM).
- Define the specific precursor-to-product ion transitions for both native m3C and the stable isotope-labeled internal standard.
- Generate a standard curve using known concentrations of unlabeled m3C to determine the absolute quantity in the sample.

#### Data Analysis:

- Integrate the peak areas for the MRM transitions of both endogenous m3C and the internal standard.
- Calculate the amount of m3C in the original mRNA sample based on the standard curve and normalize to the total amount of input RNA (typically by quantifying one of the canonical nucleosides like cytidine).

### Transcriptome-wide Mapping of m3C by m3C-IP-seq

#### Foundational & Exploratory





m3C immunoprecipitation followed by high-throughput sequencing (m3C-IP-seq) allows for the genome-wide identification of m3C sites in mRNA.

Principle: This technique utilizes an antibody that specifically recognizes m3C to enrich for m3C-containing RNA fragments from a fragmented transcriptome. These enriched fragments are then sequenced and mapped back to the genome to identify the locations of the modification.

#### Detailed Protocol:

- mRNA Fragmentation:
  - Isolate and purify mRNA as described for the LC-MS/MS protocol.
  - Fragment the mRNA into ~100-nucleotide fragments using RNA fragmentation buffer or enzymatic methods.
- Immunoprecipitation (IP):
  - Incubate the fragmented mRNA with an anti-m3C antibody in an IP buffer (e.g., containing Tris-HCl, NaCl, and a non-ionic detergent) overnight at 4°C with gentle rotation.
  - Add protein A/G magnetic beads to the mixture and incubate for another 2-4 hours at 4°C to capture the antibody-RNA complexes.
  - Wash the beads several times with wash buffers of increasing stringency to remove nonspecifically bound RNA.
- RNA Elution and Library Preparation:
  - Elute the m3C-containing RNA fragments from the antibody-bead complexes.
  - Prepare a sequencing library from the eluted RNA fragments. This typically involves:
    - Ligation of 3' and 5' adapters.
    - Reverse transcription to generate cDNA.



- PCR amplification of the cDNA library.
- Also, prepare a sequencing library from an input control sample (fragmented mRNA that did not undergo immunoprecipitation).
- High-Throughput Sequencing:
  - Sequence the m3C-IP and input libraries on a high-throughput sequencing platform (e.g., Illumina).
- Data Analysis:
  - Align the sequencing reads to the reference genome.
  - Identify peaks of enriched read coverage in the m3C-IP sample compared to the input control. These peaks represent putative m3C sites.
  - Use peak-calling algorithms (e.g., MACS2) to statistically identify significant m3C peaks.
  - Perform motif analysis on the sequences under the peaks to identify any consensus sequence motifs for m3C deposition.

## Visualizations of Pathways and Workflows The m3C Modification Cycle in mRNA





Click to download full resolution via product page

Caption: The dynamic cycle of 3-methylcytidine (m3C) modification on mRNA.

# Experimental Workflow for LC-MS/MS Quantification of m3C





Click to download full resolution via product page

Caption: Workflow for the quantification of m3C in mRNA using LC-MS/MS.



## **Experimental Workflow for m3C-IP-seq**



Click to download full resolution via product page

Caption: Workflow for transcriptome-wide mapping of m3C by m3C-IP-seq.



#### **Future Directions**

The study of m3C in mRNA is a rapidly evolving field with several key questions remaining to be answered:

- Identification of m3C Readers: The discovery of specific m3C reader proteins is paramount to understanding the downstream functional consequences of this modification.
- Absolute Stoichiometry: Determining the precise stoichiometry of m3C on specific transcripts in different cellular contexts will provide crucial insights into its regulatory potential.
- Functional Heterogeneity: Investigating whether the function of m3C varies depending on its location within an mRNA transcript (e.g., 5' UTR, coding sequence, 3' UTR).
- Crosstalk with Other Modifications: Exploring the potential interplay between m3C and other RNA modifications in regulating mRNA fate.
- Therapeutic Potential: Understanding the role of the m3C regulatory machinery in disease could unveil new therapeutic targets for a range of pathologies, including cancer.

This technical guide provides a comprehensive overview of the current knowledge surrounding the discovery and history of **3-methylcytidine** in mRNA. As research in this area continues to accelerate, a deeper understanding of the biological roles of this enigmatic modification will undoubtedly emerge, with significant implications for both basic science and clinical applications.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

 1. Quantification of substoichiometric modification reveals global tsRNA hypomodification, preferences for angiogenin-mediated tRNA cleavage, and idiosyncratic epitranscriptomes of human neuronal cell-lines - PMC [pmc.ncbi.nlm.nih.gov]

#### Foundational & Exploratory





- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. m6A-binding YTHDF proteins promote stress granule formation PMC [pmc.ncbi.nlm.nih.gov]
- 5. Three distinct 3-methylcytidine (m3C) methyltransferases modify tRNA and mRNA in mice and humans PMC [pmc.ncbi.nlm.nih.gov]
- 6. Three distinct 3-methylcytidine (m3C) methyltransferases modify tRNA and mRNA in mice and humans PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scite.ai [scite.ai]
- 9. ALKBH1-mediated m1A demethylation of METTL3 mRNA promotes the metastasis of colorectal cancer by downregulating SMAD7 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. devtoolsdaily.com [devtoolsdaily.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Balancing of mitochondrial translation through METTL8-mediated m3C modification of mitochondrial tRNAs PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Identification of m6A-Associated RNA Binding Proteins Using an Integrative Computational Framework - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Understanding the redundant functions of the m6A-binding YTHDF proteins PMC [pmc.ncbi.nlm.nih.gov]
- 17. YTHDF1 and YTHDC1 m6A reader proteins regulate HTLV-1 tax and hbz activity PMC [pmc.ncbi.nlm.nih.gov]
- 18. medchemexpress.com [medchemexpress.com]
- 19. Examples graphviz 0.21 documentation [graphviz.readthedocs.io]
- 20. researchgate.net [researchgate.net]
- 21. The Molecular Basis of Human ALKBH3 Mediated RNA N1-methyladenosine (m1A)
   Demethylation PMC [pmc.ncbi.nlm.nih.gov]
- 22. Transfer RNA demethylase ALKBH3 promotes cancer progression via induction of tRNAderived small RNAs - PMC [pmc.ncbi.nlm.nih.gov]







- 23. The biological function of demethylase ALKBH1 and its role in human diseases PMC [pmc.ncbi.nlm.nih.gov]
- 24. Simultaneous Quantification of Methylated Cytidine and Adenosine in Cellular and Tissue RNA by Nano-Flow Liquid Chromatography-Tandem Mass Spectrometry Coupled with the Stable Isotope-dilution Method PMC [pmc.ncbi.nlm.nih.gov]
- 25. Absolute and relative quantification of RNA modifications via biosynthetic isotopomers -PMC [pmc.ncbi.nlm.nih.gov]
- 26. m3C32 tRNA modification controls serine codon-biased mRNA translation, cell cycle, and DNA-damage response - PMC [pmc.ncbi.nlm.nih.gov]
- 27. biorxiv.org [biorxiv.org]
- 28. protocols.io [protocols.io]
- 29. Transcriptome-wide mapping of N3-methylcytidine modification at single-base resolution
   PMC [pmc.ncbi.nlm.nih.gov]
- 30. Detection of ribonucleoside modifications by liquid chromatography coupled with mass spectrometry PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Emergence of 3-Methylcytidine (m3C) in mRNA: A
  Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b1283190#discovery-and-history-of-3-methylcytidine-in-mrna]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com